REACTION_CXSMILES
|
[Zn:1].[CH:2]([OH:5])([CH3:4])[CH3:3]>>[CH3:3][CH:2]([CH3:4])[O-:5].[Zn+2:1].[CH3:3][CH:2]([CH3:4])[O-:5] |f:2.3.4|
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Name
|
|
Quantity
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1 kg
|
Type
|
reactant
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Smiles
|
[Zn]
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Name
|
|
Quantity
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15 L
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Type
|
reactant
|
Smiles
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C(C)(C)O
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Type
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CUSTOM
|
Details
|
a magnetically stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 110° F.
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Zn+2].CC([O-])C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |